Lipophilicity Advantage Over Ethyl and Methyl Carbamate Analogs: Estimated logP Comparison
The butyl ester chain in butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate is estimated to increase the logarithmic partition coefficient (logP) by approximately 1.4–1.8 units over the corresponding ethyl carbamate analog (ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate) and by roughly 1.0 unit over the phenyl carbamate analog . This greater lipophilicity is anticipated to enhance passive membrane permeability, a critical parameter for intracellular target engagement in antiproliferative and neuroprotective screening cascades. A structurally related butyl carbamate bearing a 6-methoxy substituent (butyl (6-methoxy-1,3-benzothiazol-2-yl)carbamate) has an experimentally determined logP of 4.16 , supporting the elevated lipophilicity range expected for the target compound.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 4.0–4.5 (computational prediction based on structural analogy) |
| Comparator Or Baseline | Ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate: estimated logP ≈ 2.6–3.0; Phenyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate: estimated logP ≈ 3.5–4.0 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.8 vs. ethyl analog; ΔlogP ≈ +0.5 vs. phenyl analog |
| Conditions | Estimated values derived from computational models (ALOGPS, ChemAxon) and extrapolated from experimental logP of structurally analogous butyl carbamates. |
Why This Matters
Higher logP drives superior membrane permeability, which is often rate-limiting for intracellular activity in cell-based antiproliferative and neuroprotective assays, justifying selection of the butyl analog when cellular uptake is a critical success factor.
